3-溴-2-氯-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

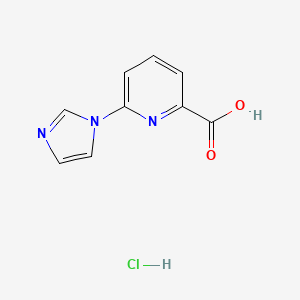

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound has a bromo and chloro substituent on the pyridine ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to it .

Chemical Reactions Analysis

This compound, like other pyridine derivatives, can undergo a variety of chemical reactions. These include cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit optical activity due to the presence of chiral centers .科学研究应用

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B, showcasing the compound’s utility in advanced organic synthesis .

Infrared Spectral Analysis

In the field of spectroscopy, particularly infrared spectral analysis , this compound can be studied to understand its vibrational transitions. This is crucial for identifying interactions with solvents and other compounds, which is essential for characterizing its chemical behavior .

Synthesis of Cholinergic Drugs

The related organoboron compounds are intermediates in the synthesis of cholinergic drugs , which are used to treat gastrointestinal diseases. This highlights the compound’s potential in pharmaceutical applications .

Electroluminescent Devices

Organoboron compounds, including derivatives of our compound of interest, are used in the synthesis of organic electroluminescent devices . This application is significant in the development of new materials for electronic and photonic technologies .

Borylation Reactions

The compound is utilized for borylation reactions at the benzylic C-H bond of alkylbenzenes. This is done in the presence of a palladium catalyst to form pinacol benzyl boronate, which is a critical step in the synthesis of various organic molecules .

Hydroboration of Alkynes and Alkenes

It also finds use in the hydroboration of alkyl or aryl alkynes and alkenes , facilitated by transition metal catalysts. This application is important for the modification and functionalization of multiple organic compounds .

作用机制

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .

Mode of Action

It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a component of the compound, can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is known to participate in various chemical reactions, including borylation and hydroboration . These reactions could potentially affect various biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . This suggests that the compound may have similar therapeutic effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a Suzuki coupling reaction between 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan. The reaction is carried out in the presence of a palladium catalyst and a base to form the desired product.", "Starting Materials": [ "3-bromo-2-chloro-5-iodopyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 and a base such as K3PO4 or Cs2CO3 to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for several hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization to obtain 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." ] } | |

CAS 编号 |

2223049-72-5 |

产品名称 |

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

分子式 |

C11H14BBrClNO2 |

分子量 |

318.4 |

纯度 |

91 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。